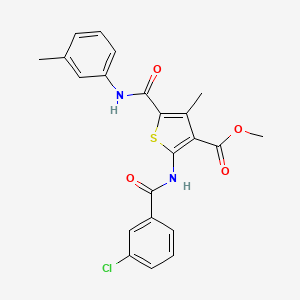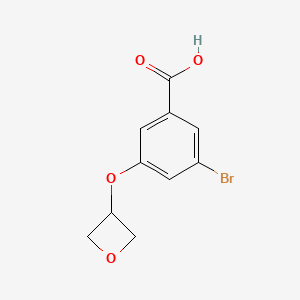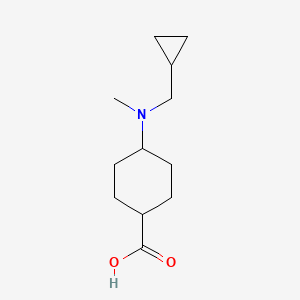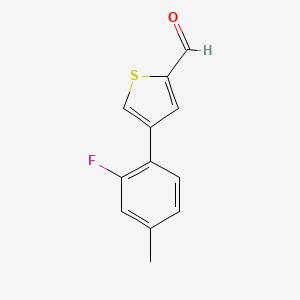![molecular formula C15H17NS B12074586 N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-méthyl-2-(thiophène-3-yl)phényl]méthyl}cyclopropanamine est un composé qui présente un groupe cyclopropanamine lié à un cycle phényle substitué par un thiophène. Les dérivés du thiophène sont connus pour leurs diverses applications en chimie médicinale, science des matériaux et chimie industrielle .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-{[4-méthyl-2-(thiophène-3-yl)phényl]méthyl}cyclopropanamine implique généralement la formation du cycle phényle substitué par le thiophène suivie de la liaison du groupe cyclopropanamine. Les méthodes de synthèse courantes pour les dérivés du thiophène comprennent la réaction de Gewald, la synthèse de Paal-Knorr et la synthèse de Fiesselmann . Ces réactions impliquent souvent l'utilisation d'agents sulfurants comme le pentasulfure de phosphore et des conditions basiques pour la condensation de dérivés de l'acide thioglycolique avec des esters α,β-acétyléniques .
Méthodes de production industrielle
La production industrielle de dérivés du thiophène, y compris la N-{[4-méthyl-2-(thiophène-3-yl)phényl]méthyl}cyclopropanamine, utilise souvent des procédés catalytiques et des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Des catalyseurs tels que l'iodure cuivreux et des ligands comme le bis(diphénylphosphino)ferrocène sont utilisés pour faciliter les réactions d'amidation et de cyclisation .
Analyse Des Réactions Chimiques
Types de réactions
N-{[4-méthyl-2-(thiophène-3-yl)phényl]méthyl}cyclopropanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle thiophène.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : L'hydrogénation catalytique ou des réactifs comme l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des agents halogénants comme le brome ou des agents chlorants sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les amines et les dérivés halogénés du thiophène .
Applications de la recherche scientifique
N-{[4-méthyl-2-(thiophène-3-yl)phényl]méthyl}cyclopropanamine a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Enquête sur ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel en raison de sa similitude structurelle avec des médicaments connus.
Industrie : Utilisé dans le développement de semi-conducteurs organiques et d'inhibiteurs de corrosion.
Mécanisme d'action
Le mécanisme d'action de la N-{[4-méthyl-2-(thiophène-3-yl)phényl]méthyl}cyclopropanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle thiophène peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Le groupe cyclopropanamine peut former des liaisons hydrogène et des interactions hydrophobes, influençant l'affinité de liaison et la spécificité du composé .
Applications De Recherche Scientifique
N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropanamine group can form hydrogen bonds and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
Suprofène : Un médicament anti-inflammatoire non stéroïdien avec un squelette de thiophène substitué en position 2.
Articaïne : Un anesthésique dentaire avec une structure de thiophène trisubstitué en 2,3,4.
Tipépidine : Un agent antitussif contenant un noyau thiophène.
Unicité
N-{[4-méthyl-2-(thiophène-3-yl)phényl]méthyl}cyclopropanamine est unique en raison de son motif de substitution spécifique et de la présence du groupe cyclopropanamine, ce qui confère des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés du thiophène .
Propriétés
Formule moléculaire |
C15H17NS |
|---|---|
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C15H17NS/c1-11-2-3-12(9-16-14-4-5-14)15(8-11)13-6-7-17-10-13/h2-3,6-8,10,14,16H,4-5,9H2,1H3 |
Clé InChI |
IDCYZQDFXWQJIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CNC2CC2)C3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)


![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)
![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)


![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)




